molecular formula C20H24N2O3 B8598206 tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate

tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B8598206
M. Wt: 340.4 g/mol
InChI Key: PHEQGAMKCBGIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a phenyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common method starts with the reaction of 2-phenyl-1-(phenylcarbamoyl)ethylamine with tert-butyl chloroformate under basic conditions to form the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional groups .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure makes it a valuable tool for probing biochemical pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in the design of enzyme inhibitors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate is unique due to its combination of phenyl and carbamate groups, which provide distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective protection and modification of functional groups .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

tert-butyl N-(1-anilino-1-oxo-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)25-19(24)22-17(14-15-10-6-4-7-11-15)18(23)21-16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

PHEQGAMKCBGIGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

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